Cas no 772-31-6 (Cyclopropyl(4-fluorophenyl)methanone)

Cyclopropyl(4-fluorophenyl)methanone 化学的及び物理的性質
名前と識別子
-
- Cyclopropyl(4-fluorophenyl)methanone
- (4-Fluorobenzoyl)cyclopropane
- Cyclopropyl 4-fluorophenyl ketone
- cyclopropyl-(4-fluorophenyl)methanone
- Ketone,cyclopropyl p-fluorophenyl (7CI,8CI)
- 4-Fluorophenyl cyclopropyl ketone
- Cyclopropyl p-fluorophenyl ketone
- NSC 70847
- p-Fluorophenyl cyclopropylketone
- Z361989374
- Cyclopropyl4-fluorophenylketone
- CS-0155404
- DTXSID50227947
- Cyclopropyl 4-fluorophenyl ketone, 98%
- cyclopropyl(4-fluorophenyl) methanone
- NS00042602
- cyclopropyl-(4-fluorophenyl)ketone
- AKOS000346342
- 772-31-6
- AS-50281
- NSC70847
- Cyclopropyl-4-fluorophenylmethanone
- NSC-70847
- A839010
- FT-0624296
- cyclopropyl (4-fluorophenyl) methanone
- O11714
- MFCD00013728
- p-fluorophenyl cyclopropyl ketone
- UNII-U8PH7N6MPJ
- SCHEMBL662115
- cyclopropyl (4-fluorophenyl)methanone
- SY061662
- Cyclopropyl(4-fluorophenyl)-methanone
- Methanone, cyclopropyl(4-fluorophenyl)-
- EINECS 212-247-3
- cyclopropyl 4-fluorophenylketone
- cyclopropyl-(4-fluorophenyl) methanone
- U8PH7N6MPJ
- EN300-35817
- XH1060
- DB-056190
-
- MDL: MFCD00013728
- インチ: 1S/C10H9FO/c11-9-5-3-8(4-6-9)10(12)7-1-2-7/h3-7H,1-2H2
- InChIKey: MHKHJIJXMVHRAJ-UHFFFAOYSA-N
- ほほえんだ: C1CC1C(=O)C2=CC=C(C=C2)F
- BRN: 2044844
計算された属性
- せいみつぶんしりょう: 164.06400
- どういたいしつりょう: 164.063743
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 178
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
- 互変異性体の数: 2
- トポロジー分子極性表面積: 17.1
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.144
- ゆうかいてん: -15 ºC
- ふってん: 119-120 ºC (13 mmHg)
- フラッシュポイント: 100 ºC
- 屈折率: 1.531-1.534
- すいようせい: Not miscible with water.
- PSA: 17.07000
- LogP: 2.41840
- ようかいせい: 未確定
Cyclopropyl(4-fluorophenyl)methanone セキュリティ情報
- シグナルワード:warning
- 危害声明: Irritant
- 警告文: P264+P280+P305+P351+P338+P337+P313
- WGKドイツ:3
- セキュリティの説明: S24/25
-
危険物標識:
- 危険レベル:IRRITANT
- セキュリティ用語:S24/25
- ちょぞうじょうけん:Store at recommended temperature
Cyclopropyl(4-fluorophenyl)methanone 税関データ
- 税関コード:2914700090
- 税関データ:
中国税関番号:
2914700090概要:
2914700090他のケトン及びキノンのハロゲン化/スルホン化誘導体(硝化及び亜硝化誘導体を含む)。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、アセトン申告包装
要約:
HS:291470090ケトンとキノンのハロゲン化、スルホン化、硝化または亜硝化誘導体、その他の酸素機能の有無にかかわらず税金還付率:9.0%監督管理条件:無付加価値税:17.0%最恵国待遇関税:5.5%一般関税:30.0%
Cyclopropyl(4-fluorophenyl)methanone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B424118-50mg |
Cyclopropyl(4-fluorophenyl)methanone |
772-31-6 | 50mg |
$ 87.00 | 2023-09-08 | ||
Enamine | EN300-35817-10.0g |
cyclopropyl(4-fluorophenyl)methanone |
772-31-6 | 95.0% | 10.0g |
$67.0 | 2025-03-21 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BE872-1g |
Cyclopropyl(4-fluorophenyl)methanone |
772-31-6 | 97% | 1g |
244.0CNY | 2021-07-10 | |
Enamine | EN300-35817-0.5g |
cyclopropyl(4-fluorophenyl)methanone |
772-31-6 | 95.0% | 0.5g |
$19.0 | 2025-03-21 | |
Alichem | A019114419-10g |
Cyclopropyl(4-fluorophenyl)methanone |
772-31-6 | 95% | 10g |
$172.01 | 2023-09-01 | |
Alichem | A019114419-100g |
Cyclopropyl(4-fluorophenyl)methanone |
772-31-6 | 95% | 100g |
$578.24 | 2023-09-01 | |
abcr | AB129465-100 g |
Cyclopropyl 4-fluorophenylketone; 95% |
772-31-6 | 100g |
€845.90 | 2023-05-10 | ||
Ambeed | A232628-10g |
Cyclopropyl(4-fluorophenyl)methanone |
772-31-6 | 97% | 10g |
$72.0 | 2024-04-17 | |
Chemenu | CM202176-5g |
Cyclopropyl 4-fluorophenyl ketone |
772-31-6 | 95% | 5g |
$105 | 2023-02-17 | |
Enamine | EN300-35817-5.0g |
cyclopropyl(4-fluorophenyl)methanone |
772-31-6 | 95.0% | 5.0g |
$43.0 | 2025-03-21 |
Cyclopropyl(4-fluorophenyl)methanone 関連文献
-
Samuel J. Thompson,Marshall R. Brennan,Siu Yin Lee,Guangbin Dong Chem. Soc. Rev. 2018 47 929
Cyclopropyl(4-fluorophenyl)methanoneに関する追加情報
Professional Introduction to Cyclopropyl(4-fluorophenyl)methanone (CAS No. 772-31-6)
Cyclopropyl(4-fluorophenyl)methanone, a compound with the chemical formula C10H9FO, is a significant molecule in the field of pharmaceutical chemistry and organic synthesis. This compound, identified by its unique CAS number CAS No. 772-31-6, has garnered attention due to its structural features and potential applications in medicinal chemistry. The presence of both a cyclopropyl group and a 4-fluorophenyl moiety makes it a versatile intermediate for the development of various bioactive molecules.
The cyclopropyl group is known for its stability and its ability to influence the electronic properties of adjacent functional groups, making it a valuable component in drug design. On the other hand, the 4-fluorophenyl ring introduces fluorine, an element that is widely used in pharmaceuticals to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic properties. The combination of these two structural elements in Cyclopropyl(4-fluorophenyl)methanone suggests a compound with potential therapeutic benefits.
In recent years, there has been a growing interest in the development of fluorinated compounds for their enhanced pharmacological profiles. Studies have shown that fluorine atoms can significantly alter the bioavailability and efficacy of drugs. For instance, fluoroaromatic compounds have been extensively explored for their antiviral, anti-inflammatory, and anticancer properties. The incorporation of fluorine into molecular structures has led to the discovery of several promising drug candidates that are currently in various stages of clinical development.
The synthesis of Cyclopropyl(4-fluorophenyl)methanone involves sophisticated organic reactions that highlight the expertise required in medicinal chemistry. One common synthetic route involves the Friedel-Crafts acylation of 4-fluorobenzene with cyclopropyl ketone precursors. This reaction typically requires careful control of reaction conditions to ensure high yield and purity. Advances in catalytic systems and green chemistry principles have also enabled more efficient and environmentally friendly synthetic methods.
Recent research has demonstrated the utility of Cyclopropyl(4-fluorophenyl)methanone as a building block for more complex molecules. For example, it has been used in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. The cyclopropyl group can serve as a hinge region or a binding anchor, while the fluorophenyl moiety can interact with biological targets through hydrophobic or electrostatic interactions. This flexibility makes it an attractive scaffold for drug discovery efforts.
The pharmacological potential of this compound has been explored in several preclinical studies. Researchers have investigated its interactions with various enzymes and receptors, aiming to identify new therapeutic applications. For instance, studies have suggested that derivatives of Cyclopropyl(4-fluorophenyl)methanone may exhibit inhibitory effects on certain kinases involved in cancer progression. Additionally, its structural features have been leveraged to develop compounds with improved central nervous system penetration, making it a candidate for treating neurological disorders.
The role of computational chemistry in understanding the behavior of Cyclopropyl(4-fluorophenyl)methanone cannot be overstated. Molecular modeling techniques have provided valuable insights into its binding modes and interactions with biological targets. These studies have not only helped in rationalizing experimental observations but also guided the design of more potent derivatives. By integrating experimental data with computational predictions, researchers can accelerate the drug discovery process significantly.
In conclusion, Cyclopropyl(4-fluorophenyl)methanone (CAS No. 772-31-6) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features make it a valuable intermediate for synthesizing bioactive molecules, while its fluorinated aromatic component enhances its pharmacological profile. Ongoing research continues to uncover new applications for this compound, underscoring its importance in modern drug development.
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